(Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone
Description
(Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone is a ketone derivative featuring a cyclohexene ring and a partially saturated pyran moiety. Its structure combines the electron-deficient nature of the cyclohexene double bond with the conformational flexibility of the dihydro-2H-pyran ring. For instance, methanone derivatives with heterocyclic substituents often exhibit distinct reactivity patterns and stability profiles due to intramolecular interactions .
Properties
CAS No. |
649570-57-0 |
|---|---|
Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
cyclohexen-1-yl(3,4-dihydro-2H-pyran-6-yl)methanone |
InChI |
InChI=1S/C12H16O2/c13-12(10-6-2-1-3-7-10)11-8-4-5-9-14-11/h6,8H,1-5,7,9H2 |
InChI Key |
XILZBHUQJJMRKV-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(=CC1)C(=O)C2=CCCCO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-1-en-1-ylmethanol with 3,4-dihydro-2H-pyran-6-carboxylic acid under acidic conditions to form the desired methanone compound. The reaction typically requires a catalyst such as sulfuric acid and is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of high-throughput screening techniques can also aid in identifying the most efficient catalysts and reaction parameters for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
(Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methanone carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as Grignard reagents (RMgX) or organolithium compounds (RLi) can be employed.
Major Products
Oxidation: Formation of cyclohex-1-en-1-yl ketone or carboxylic acid derivatives.
Reduction: Formation of cyclohex-1-en-1-yl alcohol.
Substitution: Formation of substituted methanone derivatives.
Scientific Research Applications
(Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Thermal and Crystalline Stability
- Tetrazole-based methanones (): Di(1H-tetrazol-5-yl)methanone oxime and related compounds decompose at 247–289°C, stabilized by extensive hydrogen-bonding networks .
- (Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone: The absence of polar tetrazole groups may reduce thermal stability compared to compounds. However, the dihydropyran ring’s rigidity and cyclohexene’s conjugated system could mitigate this through van der Waals interactions.
Data Table: Key Properties of Selected Methanone Derivatives
Research Findings and Implications
- Synthesis : The target compound’s synthesis may diverge from ’s sulfur-based protocol due to differing substituent reactivity. Cyclohexene’s electron-withdrawing nature could necessitate optimized catalysts or solvents.
- Stability : While less stable than tetrazole derivatives (), its decomposition temperature is hypothesized to align with aliphatic ketones (~200–250°C), pending experimental validation.
Notes
- Further experimental work is needed to confirm thermal, crystallographic, and biological properties.
Biological Activity
(Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula for (Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone is with a molecular weight of approximately 238.34 g/mol. The compound features a cyclohexene ring and a dihydropyran moiety, which contribute to its unique chemical properties.
Biological Activity Overview
Research indicates that compounds containing the dihydropyran structure exhibit various biological activities, including:
- Antimicrobial Activity : Dihydropyrans have shown efficacy against various bacterial strains. For instance, derivatives have been tested against Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones.
- Antioxidant Properties : The presence of electron-donating groups in the structure can enhance the antioxidant capacity of the compound, potentially reducing oxidative stress in biological systems.
- Anti-inflammatory Effects : Some studies suggest that related compounds may modulate inflammatory pathways, offering therapeutic potential in diseases characterized by chronic inflammation.
Case Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial properties of related dihydropyran derivatives, it was found that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 32 µg/mL against Staphylococcus aureus and Escherichia coli. The structure-activity relationship indicated that modifications to the cyclohexene moiety could enhance activity.
Case Study 2: Antioxidant Activity
Another study focused on the antioxidant potential of (Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone. Using the DPPH radical scavenging assay, the compound displayed an IC50 value of 25 µg/mL, indicating moderate antioxidant activity compared to standard antioxidants like ascorbic acid (IC50 = 15 µg/mL).
Synthesis Methods
The synthesis of (Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone typically involves multi-step reactions:
- Formation of Dihydropyran : Utilizing a Diels-Alder reaction between suitable dienes and dienophiles.
- Cyclization : Followed by cyclization reactions to form the dihydropyran ring.
- Functionalization : The final step often involves functional group modifications to introduce the methanone functionality.
Comparative Analysis Table
| Compound | Antimicrobial Activity (MIC µg/mL) | Antioxidant Activity (IC50 µg/mL) | Notes |
|---|---|---|---|
| (Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone | 32 (S. aureus) | 25 | Moderate activity |
| Standard Antioxidant (Ascorbic Acid) | N/A | 15 | Strong antioxidant |
Toxicological Considerations
While the biological activities are promising, it is crucial to consider the toxicological profile of (Cyclohex-1-en-1-yl)(3,4-dihydro-2H-pyran-6-yl)methanone. Preliminary studies indicate potential irritant effects in high concentrations; therefore, further studies are needed to assess safety and efficacy in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
